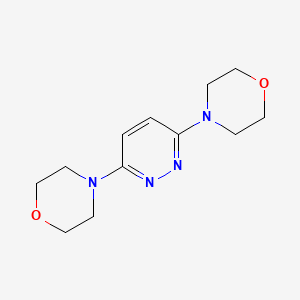

3,6-Dimorpholinopyridazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

27464-04-6 |

|---|---|

Molekularformel |

C12H18N4O2 |

Molekulargewicht |

250.30 g/mol |

IUPAC-Name |

4-(6-morpholin-4-ylpyridazin-3-yl)morpholine |

InChI |

InChI=1S/C12H18N4O2/c1-2-12(16-5-9-18-10-6-16)14-13-11(1)15-3-7-17-8-4-15/h1-2H,3-10H2 |

InChI-Schlüssel |

LUEUSXLFBJHTSW-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=NN=C(C=C2)N3CCOCC3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,6 Dimorpholinopyridazine and Its Derivatives

Direct Synthesis Strategies

The most straightforward approaches to synthesizing 3,6-dimorpholinopyridazine involve the direct introduction of the morpholine (B109124) moieties onto the pyridazine (B1198779) ring.

Nucleophilic Substitution Reactions with Morpholine

The primary and most widely utilized method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves a dihalogenated pyridazine, most commonly 3,6-dichloropyridazine (B152260), as the starting material. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, facilitates the displacement of the halogen atoms by nucleophiles.

The reaction of 3,6-dichloropyridazine with morpholine proceeds in a stepwise manner. The first substitution occurs at one of the chloro-positions, followed by a second substitution at the remaining chloro-position to yield the desired this compound. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen chloride generated during the reaction. A polar aprotic solvent like dimethylformamide (DMF) is often employed to enhance the nucleophilicity of the morpholine. The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield and purity of the final product. For example, reacting 3,6-dichloropyridazine with morpholine in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures is a common procedure.

| Reactants | Base | Solvent | Conditions | Yield |

| 3,6-Dichloropyridazine, Morpholine | K₂CO₃ | DMF | 80°C, 12 h | High |

This table is illustrative and specific yields can vary based on precise reaction conditions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While direct MCRs leading specifically to this compound are not extensively documented, the synthesis of various functionalized pyridazines through MCRs is an active area of research. researchgate.netnih.gov These reactions often involve the condensation of hydrazines, dicarbonyl compounds, and other building blocks. For instance, a one-pot synthesis of sterically hindered bis-1,2,4-triazolopyridazines has been achieved through a three-component reaction of 3,6-dihydrazinopyridazine, an aldehyde, and iodobenzene (B50100) diacetate. arkat-usa.org Such strategies could potentially be adapted for the synthesis of morpholine-substituted pyridazines.

Precursor Chemistry and Derivatization

The synthesis of this compound is heavily reliant on the availability and reactivity of suitable pyridazine precursors.

Synthesis of Halogenated Pyridazine Intermediates (e.g., 3,6-Dichloropyridazine)

The key precursor for the synthesis of this compound is 3,6-dichloropyridazine. This intermediate is typically synthesized from 3,6-dihydroxypyridazine (which exists in its tautomeric form, pyridazine-3,6-dione or maleic hydrazide). The conversion is achieved by reacting 3,6-dihydroxypyridazine with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). google.comchemicalbook.comjpionline.org The reaction can be carried out neat or in a suitable solvent. google.com Alternative methods may utilize phosphorus pentachloride (PCl₅). google.com The resulting 3,6-dichloropyridazine is a versatile building block for a wide range of pyridazine derivatives.

| Starting Material | Reagent | Conditions | Yield | Reference |

| 3,6-Dihydroxypyridazine | Phosphorus oxychloride | Reflux, 5 h | - | jpionline.org |

| 3,6-Dihydroxypyridazine | Phosphorus oxychloride | 80°C, 1 h | 88.65% | google.com |

| 3,6-Dihydroxypyridazine | Phosphorus pentachloride | 125°C, 4 h | 82% | google.com |

Yields are as reported in the cited sources and can be influenced by reaction scale and purification methods.

Functionalization via Other Electrophiles and Nucleophiles

The pyridazine ring can be functionalized with a variety of electrophiles and nucleophiles to generate a diverse library of derivatives. Starting from 3,6-dichloropyridazine, selective and stepwise functionalization is possible. uni-muenchen.de One of the chlorine atoms can be substituted with a nucleophile, such as an amine or an alkoxide, while the other chlorine atom remains available for further modification. This allows for the synthesis of unsymmetrically substituted pyridazines. For example, reacting 3,6-dichloropyridazine with one equivalent of a nucleophile can lead to the formation of a mono-substituted product, which can then be reacted with a different nucleophile to obtain a disubstituted pyridazine with two different functional groups.

Furthermore, the pyridazine scaffold can undergo other transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce carbon-carbon bonds. researchgate.net Radical-mediated C-H functionalization has also been reported as a method to introduce new substituents onto the pyridazine ring. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of pyridazine derivatives. These methods often provide advantages in terms of efficiency, selectivity, and environmental impact.

Pressure-assisted and ultrasonication-promoted reactions have been shown to accelerate the synthesis of functionalized pyridazines, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netscilit.com Microwave-assisted synthesis is another powerful tool that can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including pyridazine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ijnrd.orgnih.gov This technology is particularly advantageous in the synthesis of heterocyclic compounds like pyridazine derivatives. nih.govnih.govnih.gov

The application of microwave irradiation can significantly reduce the time required for the synthesis of disubstituted pyridazines. For instance, cycloaddition reactions that would typically require several days of reflux can be completed within hours under superheated microwave conditions. nih.gov This rapid and efficient heating is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature. ijnrd.org

In the context of synthesizing this compound, a common precursor is 3,6-dichloropyridazine. The reaction with morpholine, a nucleophile, to displace the chloro groups is a key step. Microwave assistance can be effectively employed in this nucleophilic aromatic substitution reaction. The use of a suitable solvent and, if necessary, a base can facilitate the reaction.

Table 1: Representative Microwave-Assisted Synthesis of a Disubstituted Pyridazine

| Reactants | Reagents & Solvents | Conditions | Product | Yield | Reference |

| 2-Acetylnaphthalene, Benzaldehyde | KOC₂H₅/C₂H₅OH | Microwave (300W) | Chalcone | 80-95% | nih.gov |

| Chalcone, Hydrazine (B178648) | Glacial Acetic Acid | Microwave (300W) | 2-Pyrazoline | 82-99% | nih.gov |

| Methyl 5-aminopyrazole-4-carboxylate, Trimethyl orthoformate, Primary amine | - | Microwave | Pyrazolo[3,4-d]pyrimidin-4-one | - | rsc.org |

This table illustrates the general conditions and high yields achievable with microwave-assisted synthesis for related heterocyclic compounds, which can be extrapolated to the synthesis of this compound.

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of synthesizing unsymmetrically substituted pyridazine derivatives, ensuring that functional groups are introduced at the desired positions on the heterocyclic ring. scholaris.carsc.org For symmetrically substituted compounds like this compound, the primary challenge lies in achieving complete substitution at both the 3 and 6 positions of the pyridazine ring.

The synthesis of 3,6-disubstituted pyridazines often starts from a symmetrically substituted precursor like 3,6-dichloropyridazine. The two chlorine atoms are chemically equivalent, and their substitution with a nucleophile like morpholine will proceed at both positions, leading directly to the desired this compound.

However, for the synthesis of more complex derivatives where different substituents are required at the 3 and 6 positions, a regioselective approach is necessary. This can be achieved by using starting materials with differentiated reactivity at these positions or by employing protecting group strategies. One common method involves a stepwise substitution. For example, starting with 3-chloro-6-methoxypyridazine, the more reactive chloro group can be selectively displaced by a nucleophile, followed by modification or removal of the methoxy (B1213986) group to introduce a second, different substituent.

Another strategy involves the construction of the pyridazine ring from acyclic precursors in a manner that controls the placement of the substituents. For instance, the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives can lead to the formation of the pyridazine ring, with the substituents on the dicarbonyl compound dictating the final substitution pattern on the pyridazine. thieme-connect.com

Table 2: Examples of Regioselective Synthesis in Heterocyclic Chemistry

| Reaction Type | Reactants | Catalyst/Reagent | Product | Key Feature | Reference |

| C-C and C-N bond formation | Enaminones, Nitroaromatic compounds | Cs₂CO₃ | 6-nitroindole derivatives | Highly regioselective | rsc.org |

| [3+2] Cycloaddition | Nitrile imines, CF₃CN | NEt₃ | 5-Trifluoromethyl 1,2,4-Triazoles | Regioselective | mdpi.com |

| N-Sulfonylation | Heteroaromatic thioamides, Sulfonyl azides | - | N-sulfonyl amidines | Regioselective | beilstein-journals.org |

This table provides examples of regioselective control in the synthesis of other heterocyclic systems, highlighting the types of strategies that can be adapted for pyridazine derivatives.

Green Chemistry Considerations in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of pyridazine derivatives to minimize environmental impact and enhance safety. growingscience.comsioc-journal.cn This involves the use of environmentally benign solvents, catalysts, and energy sources.

One of the most significant green chemistry approaches is the use of alternative reaction media to replace volatile organic compounds (VOCs). Water has been explored as a green solvent for the synthesis of pyridazines, particularly in multicomponent reactions under ultrasonic irradiation. growingscience.com Ionic liquids have also been investigated as recyclable reaction media that can act as both solvent and catalyst, leading to reduced reaction times and increased yields. sioc-journal.cn

The selection of starting materials and reagents is also crucial. Whenever possible, synthetic routes are designed to utilize readily available, less toxic starting materials and to avoid the use of hazardous reagents. For example, catalytic methods are preferred over stoichiometric reagents to minimize waste. organic-chemistry.org

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Approach | Example Reaction | Conditions | Advantage | Reference |

| Alternative Solvent | Synthesis of pyridazines | Water, ultrasonic irradiation | Environmentally benign, rapid | growingscience.com |

| Alternative Solvent | Diels-Alder for pyridazines | Imidazolium ionic liquids | Recyclable, catalyst and solvent | sioc-journal.cn |

| Energy Efficiency | General organic synthesis | Microwave irradiation | Faster reactions, reduced energy | ijnrd.org |

| Atom Economy | One-pot synthesis of pyridazines | β-nitro-β,γ-unsaturated ketones, hydrazine | Sequential steps, satisfactory yields | thieme-connect.com |

Reactivity and Reaction Mechanism Studies of 3,6 Dimorpholinopyridazine

Electrophilic Aromatic Substitution Patterns

The pyridazine (B1198779) ring, like other azines, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack. uoanbar.edu.iqnowgonggirlscollege.co.in This deactivation is comparable to that of a nitrobenzene (B124822) ring. uoanbar.edu.iq Consequently, electrophilic aromatic substitution (EAS) on an unsubstituted pyridazine requires harsh reaction conditions and typically proceeds at the positions with the highest electron density, such as C-3 or C-5. uoanbar.edu.iqnowgonggirlscollege.co.in

However, the reactivity of the 3,6-dimorpholinopyridazine molecule is significantly modified by the two morpholino groups. The nitrogen atom of the morpholino ring acts as a powerful electron-donating group through resonance (+M effect), increasing the electron density of the pyridazine ring and activating it towards electrophilic substitution. Such activation by amino groups is a known phenomenon in heterocyclic chemistry. researchgate.net For instance, 2,4-diaminopyridine, an analogous activated heterocycle, readily undergoes electrophilic substitution, such as benzylation and halogenation, at the 3- and 5-positions, which are ortho and para to the activating amino groups. nih.gov

In the case of this compound, the two morpholino groups are expected to direct incoming electrophiles to the C-4 and C-5 positions, which are ortho and para to the activating nitrogen atoms.

Figure 1: Predicted sites of electrophilic attack on this compound.

Figure 1: Predicted sites of electrophilic attack on this compound.Despite this predicted reactivity, specific examples of electrophilic aromatic substitution reactions performed directly on this compound are not extensively documented in the scientific literature. Theoretical studies using Density Functional Theory (DFT) on parent azines like pyridazine suggest that their low reactivity is due to the highest occupied molecular orbital (HOMO) not being a π orbital, which is a prerequisite for a typical EAS mechanism. researchgate.net The presence of strong activating groups, like the morpholino substituents, is crucial to overcome this inherent unreactivity. researchgate.net

Ring-Opening and Ring-Closure Reactions

The pyridazine ring can participate in various pericyclic reactions, including electrocyclizations and cycloadditions, which can lead to either the formation or cleavage of the heterocyclic core.

Ring-Closure (Synthesis): A modern approach to synthesizing highly substituted pyridazines involves a cascade reaction culminating in a 6π-electrocyclization. acs.orgresearchgate.net In this methodology, a 2,3-diazahexatriene intermediate, formed from the reaction of a chlorovinyl aldehyde and a thiohydrazide, undergoes a thermally allowed 6π-electrocyclization to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the final pyridazine product. acs.orgresearchgate.net

Ring-Opening Reactions: Photochemical methods have been employed to induce ring-opening in fused pyridazine systems. For example, the irradiation of 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine generates a highly reactive nitrene intermediate. tsijournals.comresearchgate.net This intermediate can undergo a ring-opening reaction to yield substituted pyridazine derivatives. tsijournals.comresearchgate.netresearchgate.net

Cycloaddition/Cycloreversion: The pyridazine core can also be formed from other heterocyclic systems. The inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines with alkynes is a well-established method for pyridazine synthesis. acs.orgoup.com This reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of nitrogen gas to yield the aromatic pyridazine ring. acs.org Computational studies have explored the intricacies of these pericyclic cascades. acs.orgucdavis.edu

While these studies demonstrate the capacity of the pyridazine nucleus to undergo such transformations, there are no specific reports in the literature of ring-opening or ring-closure reactions starting from this compound.

Metal-Catalyzed Transformations

Transition-metal-catalyzed reactions, particularly cross-coupling and C-H activation, have become powerful tools for the functionalization of heterocyclic compounds. hilarispublisher.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely used to form new carbon-carbon bonds on the pyridazine ring. These reactions are typically performed on halogenated pyridazine precursors. For example, 3-amino-4-chloropyridazines have been successfully coupled with various boronic acids (Suzuki coupling) and terminal alkynes (Sonogashira coupling) to generate 4-substituted-3-aminopyridazines. researchgate.net Similarly, the regioselective Suzuki coupling at the C-4 position of 4-bromo-6-chloro-3-phenylpyridazine (B1280439) has been reported. researchgate.net While these methods are not applied directly to this compound (as it lacks a halogen leaving group), they are crucial in building substituted aminopyridazine scaffolds. dntb.gov.uanih.gov

C-H Activation: Direct C-H activation offers a more atom-economical approach to functionalizing the pyridazine ring, avoiding the need for pre-installed leaving groups. rsc.orgsioc-journal.cn The pyridazine ring in this compound possesses two C-H bonds at the 4- and 5-positions. These sites are electronically activated by the adjacent morpholino groups, making them potential targets for directed or non-directed C-H functionalization. Research has shown that various N-heterocycles can undergo metal-catalyzed C-H activation, often directed by a nearby functional group or leveraging the intrinsic properties of the heterocycle itself. dmaiti.combeilstein-journals.org Although specific examples involving this compound are not documented, the extensive progress in the C-H functionalization of related pyridine (B92270) and pyridone systems suggests its potential applicability. sioc-journal.cn

Mechanistic Investigations through Kinetic and Thermodynamic Analysis

Thermodynamic Studies: The fundamental thermodynamic properties of the parent diazines have been established through calorimetric measurements. These studies provide benchmark-quality data for the gas and condensed phase enthalpies of formation (ΔfHm°), which are crucial for computational and mechanistic analyses. umsl.edu For instance, the experimental gas-phase enthalpy of formation for pyridazine is significantly higher than that of its isomers, pyrimidine (B1678525) and pyrazine, reflecting its lower stability.

Interactive Table: Thermodynamic Properties of Diazines Data sourced from reference umsl.edu.

| Compound | ΔfHm°(l) (kJ/mol) | ΔfHm°(g) (kJ/mol) |

|---|---|---|

| Pyridazine | 173.8 ± 1.6 | 231.8 ± 1.7 |

| Pyrimidine | 143.0 ± 1.0 | 201.2 ± 1.1 |

| Pyrazine | 139.1 ± 1.0 | 194.9 ± 1.1 |

Thermodynamic parameters are also crucial for understanding reaction feasibility and spontaneity in applied settings, such as the study of pyridazine derivatives as corrosion inhibitors, where parameters like the enthalpy (ΔHa), entropy (ΔSa), and Gibbs free energy (ΔGads) of adsorption are calculated to elucidate the inhibition mechanism. researchgate.net

Kinetic Studies: Kinetic analysis provides a window into the reaction pathway. For example, the kinetics of nucleophilic substitution on pyridazine derivatives have been investigated using techniques like UV-Vis spectrophotometry to follow reaction progress. rsc.orgresearchgate.net In a study of the reaction between a platinum-bpma complex and pyridazine (acting as a nucleophile), the reaction was found to follow second-order kinetics. researchgate.net The activation parameters (enthalpy and entropy of activation) were determined from variable-temperature studies, and the negative entropies of activation supported an associative (A or Ia) mechanism. researchgate.net

Kinetic studies of pyridinolysis on various substrates have revealed changes in the rate-limiting step depending on the basicity of the nucleophile. nih.gov Such studies often employ Brønsted and Hammett plots to probe the nature of the transition state. While no kinetic studies have been reported specifically for this compound, the methodologies are well-established for related heterocyclic systems. researchgate.net

Interactive Table: Activation Parameters for the Reaction of [PtCl(bpma)]+ with N-Donor Ligands Data sourced from reference researchgate.net.

| Nucleophile | k (M-1s-1) at 298 K | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) |

|---|---|---|---|

| Pyrazole | 0.13 ± 0.01 | 49 ± 2 | -90 ± 5 |

| Pyridazine | 0.24 ± 0.01 | 52 ± 1 | -72 ± 4 |

| 1,2,4-Triazole | 0.40 ± 0.01 | 46 ± 2 | -84 ± 6 |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Connectivity

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 3,6-Dimorpholinopyridazine in solution. Analysis of the ¹H and ¹³C NMR spectra provides information on the chemical environment of each nucleus, while two-dimensional techniques like COSY and HSQC establish connectivity.

Due to the symmetry of the molecule, a simplified spectrum is anticipated. The pyridazine (B1198779) ring is expected to show a single signal for its two equivalent protons (H-4 and H-5). The two morpholine (B109124) substituents are also chemically equivalent. Within each morpholine ring, the protons adjacent to the nitrogen atom (N-CH₂) will appear as a distinct triplet from those adjacent to the oxygen atom (O-CH₂), which will also be a triplet.

Conformational analysis, aided by Nuclear Overhauser Effect (NOE) spectroscopy, can reveal the spatial orientation of the morpholine rings relative to the pyridazine core. Hindered rotation around the C-N bonds connecting the rings could potentially lead to the observation of distinct rotamers at low temperatures, which would be discernible by the splitting of NMR signals. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Pyridazine C3/C6 | - | ~158 | Singlet |

| Pyridazine C4/C5 | ~6.9 - 7.2 | ~115 | Singlet |

| Morpholine N-CH₂ | ~3.6 - 3.8 | ~45 | Triplet |

| Morpholine O-CH₂ | ~3.7 - 3.9 | ~67 | Triplet |

Vibrational Spectroscopy (FTIR and Raman) for Molecular Structure, Bonding, and Tautomerism

Key expected vibrational bands for this compound include:

C-H Stretching: Aromatic C-H stretching from the pyridazine ring is expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the morpholine rings will appear between 2850-3000 cm⁻¹.

C=N and C=C Stretching: Vibrations corresponding to the pyridazine ring's double bonds will be present in the 1400-1600 cm⁻¹ range.

C-N Stretching: The stretching of the C-N bonds connecting the morpholine and pyridazine rings will produce strong bands, typically around 1250-1350 cm⁻¹.

C-O-C Stretching: A characteristic and often intense band for the ether linkage within the morpholine rings is expected around 1100-1120 cm⁻¹, corresponding to the asymmetric C-O-C stretch.

Raman spectroscopy is complementary to FTIR, providing strong signals for symmetric and non-polar bonds, such as the C=C bonds of the pyridazine ring. The presence of tautomerism is not expected for this compound as there are no labile protons that can readily migrate.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 3000 | Medium-Strong |

| Pyridazine Ring (C=C, C=N) Stretch | FTIR/Raman | 1400 - 1600 | Medium-Strong |

| C-N Stretch | FTIR | 1250 - 1350 | Strong |

| Asymmetric C-O-C Stretch | FTIR | 1100 - 1120 | Strong |

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of this compound (C₁₂H₁₈N₄O₂), allowing for the unambiguous determination of its elemental formula. The calculated monoisotopic mass is 250.1430 Da. Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion ([M]⁺• or [M+H]⁺).

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers valuable structural information. Key fragmentation pathways for this compound are predicted to involve the morpholine substituents. Common fragmentation steps would include:

Loss of a morpholine ring as a radical or neutral molecule.

Cleavage within the morpholine ring, leading to the loss of fragments such as C₂H₄O.

Rupture of the pyridazine ring itself, a process observed in other fused nitrogen-containing heterocycles.

Isomeric differentiation is not a primary concern for this specific molecule unless synthetic byproducts are present. HRMS can easily distinguish the target compound from potential isomers or impurities based on their exact mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Formula | Description |

| [M+H]⁺ | 251.1502 | C₁₂H₁₉N₄O₂⁺ | Protonated Molecular Ion (ESI) |

| [M]⁺• | 250.1430 | C₁₂H₁₈N₄O₂⁺• | Molecular Ion (EI) |

| [M-C₄H₈NO]⁺ | 164.0773 | C₈H₉N₃O⁺ | Loss of a morpholino group |

| [C₄H₉NO]⁺ | 87.0684 | C₄H₉NO⁺ | Morpholinium cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. A crystallographic study would definitively establish the planarity of the central pyridazine ring and the conformation (e.g., chair conformation) of the morpholine rings.

Furthermore, analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonds (if any co-crystallized solvent is present) and van der Waals forces that govern the solid-state architecture. As of this writing, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC).

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Ultraviolet-visible (UV-Vis) spectroscopy investigates the electronic transitions within the molecule. The pyridazine ring acts as the primary chromophore. It is expected to exhibit π → π* transitions, characteristic of aromatic systems, and n → π* transitions, involving the non-bonding electrons on the nitrogen atoms.

The morpholino groups act as auxochromes. Their nitrogen atoms donate electron density into the pyridazine ring, which typically results in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyridazine.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Many nitrogen-containing heterocyclic compounds exhibit fluorescence. The photophysical properties, including the fluorescence quantum yield and lifetime, of this compound would provide insight into the nature of its excited states and the efficiency of radiative decay processes. The emission spectra are often sensitive to solvent polarity, a phenomenon known as solvatochromism. Specific photophysical data for this compound are not widely reported in the literature.

Computational and Theoretical Chemistry of 3,6 Dimorpholinopyridazine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 3,6-dimorpholinopyridazine. researchgate.netstackexchange.comnih.gov These methods provide a quantum mechanical description of the molecule's electronic system, forming the basis for analyzing its structure, reactivity, and spectroscopic characteristics. researchgate.netnrel.gov

DFT has become a popular tool for these investigations due to its balance of computational cost and accuracy. arxiv.org Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311G(d,p) to optimize molecular geometries and calculate various electronic parameters. dergipark.org.trchemrevlett.comphyschemres.org Ab initio methods, while often more computationally intensive, can offer higher accuracy for certain properties. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic structure of a molecule is intrinsically linked to its chemical behavior. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher reactivity. researchgate.netphyschemres.org The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively. researchgate.net The distribution of these orbitals across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, the HOMO is typically associated with electron-donating regions, while the LUMO indicates electron-accepting areas.

Table 1: Key Electronic Properties from Quantum Chemical Calculations

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

Reactivity Descriptors: Electrophilicity, Nucleophilicity, and Chemical Potential

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species. chemrevlett.commdpi.com

Key reactivity descriptors include:

Chemical Potential (μ): This descriptor is related to the electronegativity of the molecule and indicates its tendency to exchange electron density with its environment. A higher chemical potential suggests greater reactivity and less stability. physchemres.orgresearchgate.net

Chemical Hardness (η): This parameter measures the resistance of a molecule to changes in its electron distribution. A molecule with high chemical hardness is generally less reactive. physchemres.orgirjweb.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. irjweb.commdpi.com

Nucleophilicity: While not always directly calculated as a single parameter, the tendency of a molecule to act as a nucleophile can be inferred from its HOMO energy and other related descriptors. researchgate.net

These descriptors are invaluable for understanding the molecule's reactivity in various chemical environments. researchgate.net

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Tendency to escape from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. irjweb.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Capacity to accept electrons. |

| Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties of this compound, which can then be validated against experimental data. researchgate.netresearchgate.netubc.ca Time-dependent DFT (TD-DFT) is a common method used to predict UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. chemrevlett.comphyschemres.org

Vibrational spectra, including Infrared (IR) and Raman spectra, can also be simulated. chemrevlett.commdpi.commdpi.com These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. Comparing the predicted spectra with experimental results helps in the assignment of vibrational bands to specific molecular motions and confirms the accuracy of the computational model. mdpi.com Furthermore, NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule and its derivatives. unifr.chencyclopedia.pub

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about the electronic properties of a single, optimized geometry, this compound can exist in various conformations due to the flexibility of the morpholine (B109124) rings. Molecular dynamics (MD) simulations are employed to explore this conformational space. mdpi.comwikipedia.orgnih.gov

MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. wikipedia.org This allows for the exploration of the potential energy surface and the identification of stable conformers and their relative populations. mdpi.com By simulating the molecule in different environments, such as in a solvent, MD can provide insights into how intermolecular interactions influence the conformational preferences of this compound. The stability of ligand-protein complexes can also be assessed using MD simulations. nih.gov

Advanced Theoretical Models for Chemical Phenomena (e.g., Tautomerism, Conical Intersections)

The pyridazine (B1198779) ring in this compound introduces the possibility of interesting chemical phenomena such as tautomerism. rsc.orgresearchgate.net Tautomers are isomers that readily interconvert, typically through the migration of a proton. encyclopedia.pubnih.gov Computational models can be used to investigate the relative stabilities of different tautomeric forms of pyridazine derivatives. researchgate.net This is crucial as different tautomers can exhibit distinct chemical and physical properties. nih.gov

Advanced theoretical models can also be used to study more complex phenomena like conical intersections, which are points of degeneracy between electronic states and are important in understanding photochemical reactions. While specific studies on conical intersections in this compound are not widely reported, these theoretical tools are available for investigating its potential excited-state dynamics.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides the tools to map out potential reaction pathways for the synthesis and reactions of this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can understand the kinetics and thermodynamics of a reaction. ocr.org.uk

Identifying the transition state structure and its energy (the activation energy) is key to predicting reaction rates. Computational methods can be used to explore different possible mechanisms for a given reaction, helping to elucidate the most likely pathway. mdpi.com This is particularly valuable for designing new synthetic routes or understanding the metabolic fate of the compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,6-Dimercaptopyridazine |

| 3,6-Dihydroxypyridazine |

| 3-Hydroxypyridazin-6-one |

| 3-Mercaptopyridazine-6-thione |

| Acetone |

| Melamine |

| Cyanuric chloride |

| Cyanuric acid |

| 1,2,3-triazine |

| 1,3,5-triazine |

| 1,2,4-triazine |

| Ethanol |

| Carbon tetrachloride |

| Para-ethyl toluene |

| 1,2,3-trimethylbenzene |

| 2-Fluoropyridine |

| 6-Fluoropyridine-3-amine |

| 6-Fluoronicotinic acid |

| Pyridine (B92270) |

Coordination Chemistry and Ligand Design

Role as a Ligand in Transition Metal Complexes

3,6-Dimorpholinopyridazine possesses several potential coordination sites. The two nitrogen atoms of the pyridazine (B1198779) ring and the nitrogen and oxygen atoms of the two morpholine (B109124) substituents could all potentially engage in bonding with a metal center. The primary coordination is expected to occur through the nitrogen atoms of the pyridazine ring, which can act as a bidentate ligand, forming a chelate ring with the metal ion. The nitrogen atoms of the morpholine groups are also potential donor sites, which could lead to the formation of polynuclear complexes or different coordination isomers.

The electronic properties of the morpholino groups, being electron-donating, would be expected to increase the electron density on the pyridazine ring. This enhanced electron density on the pyridazine nitrogens would, in turn, increase their basicity and their ability to coordinate to transition metal ions.

Metal-Ligand Binding Modes and Stoichiometries

Based on its structure, this compound could adopt several binding modes:

Bidentate Chelating: The most probable coordination mode would involve the two adjacent nitrogen atoms of the pyridazine ring chelating to a single metal center. This would result in the formation of a stable five-membered chelate ring.

Monodentate: It is also possible for the ligand to coordinate through only one of the pyridazine nitrogen atoms, particularly if steric hindrance prevents bidentate coordination.

Bridging: The ligand could bridge two metal centers, with each pyridazine nitrogen coordinating to a different metal ion. The morpholine nitrogens could also potentially participate in bridging, leading to more complex polynuclear structures.

The stoichiometry of the resulting complexes would depend on the metal ion, the reaction conditions, and the coordination mode of the ligand. Common stoichiometries for bidentate N-heterocyclic ligands include 1:1 (M:L), 1:2 (M:L₂), and 1:3 (M:L₃) metal-to-ligand ratios.

Interactive Data Table: Plausible Coordination Complexes of this compound

| Metal Ion (M) | Plausible Stoichiometry (M:L) | Potential Coordination Number | Anticipated Geometry |

| Cu(II) | 1:1, 1:2 | 4, 6 | Square Planar, Octahedral |

| Ni(II) | 1:1, 1:2, 1:3 | 4, 6 | Square Planar, Octahedral |

| Co(II) | 1:1, 1:2, 1:3 | 4, 6 | Tetrahedral, Octahedral |

| Zn(II) | 1:1, 1:2 | 4 | Tetrahedral |

| Pd(II) | 1:1, 1:2 | 4 | Square Planar |

| Pt(II) | 1:1, 1:2 | 4 | Square Planar |

| Ru(II) | 1:2, 1:3 | 6 | Octahedral |

| Fe(II) | 1:2, 1:3 | 6 | Octahedral |

Geometric and Electronic Structures of Coordination Compounds

The geometry of the coordination compounds formed with this compound would be dictated by the coordination number and the electronic configuration of the central metal ion. For example, with a metal ion that favors a coordination number of six, a 1:3 complex could form an octahedral geometry. A 1:2 complex with a square planar metal ion like Pd(II) or Pt(II) would likely result in a cis- or trans-isomeric structure.

The electronic structure of these hypothetical complexes would be influenced by the ligand field created by this compound. As a bidentate N-donor ligand, it would be expected to be a moderately strong field ligand. The electron-donating morpholino groups would likely enhance this ligand field strength compared to unsubstituted pyridazine. This would affect the d-orbital splitting of the metal center and, consequently, the magnetic and spectroscopic properties of the complex. Techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and computational studies would be necessary to elucidate the precise electronic structures.

Catalytic Applications of Metal-Pyridazine Complexes

Metal complexes of pyridazine derivatives have been explored for their catalytic activity in various organic transformations. These applications often leverage the ability of the metal center to cycle between different oxidation states, facilitated by the electronic properties of the pyridazine ligand.

While no specific catalytic applications for metal complexes of this compound have been reported, complexes of related pyridazine ligands have shown promise in areas such as:

Cross-coupling reactions: Palladium-pyridazine complexes could potentially catalyze Suzuki, Heck, and Sonogashira coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Oxidation catalysis: Manganese, iron, and cobalt complexes are known to be active in oxidation reactions. The this compound ligand could potentially support metal centers in catalyzing the oxidation of alcohols, alkanes, or olefins.

Polymerization: Nickel and palladium complexes with diimine ligands are well-known catalysts for olefin polymerization. It is conceivable that analogous complexes with this compound could exhibit similar catalytic activity.

Further research, including the synthesis and characterization of these complexes, followed by screening in various catalytic reactions, would be required to determine the actual catalytic potential of metal-3,6-Dimorpholinopyridazine complexes.

Advanced Applications in Chemical Sciences and Materials

Molecular Scaffolding for Functional Materials

While specific research on 3,6-dimorpholinopyridazine in the fields of energetic materials and organic electronics is limited in publicly available literature, the broader class of pyridazine (B1198779) derivatives has been investigated for such applications. The inherent properties of the pyridazine ring, such as its electron-deficient nature and ability to participate in π-stacking interactions, make it a promising core for the design of novel functional materials.

Energetic Materials Research

In the quest for new energetic materials with improved performance and safety profiles, heterocyclic compounds are of great interest. The pyridazine scaffold has been explored as a building block for the synthesis of nitrogen-rich energetic materials. The incorporation of nitrogen atoms into the molecular structure increases the heat of formation and density, which are critical parameters for energetic performance. While there is no specific data on the energetic properties of this compound, research on other substituted pyridazines suggests that the pyridazine core can be functionalized with energetic groups to create novel explosives and propellants.

Organic Electronics and Optoelectronics

The field of organic electronics relies on the development of novel organic molecules with tailored electronic and photophysical properties. Pyridazine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The electron-deficient nature of the pyridazine ring makes it an excellent acceptor unit in donor-acceptor (D-A) type molecules, which are crucial for charge transfer and light emission processes. The substitution pattern on the pyridazine ring can be modified to fine-tune the energy levels of the molecule and control its electronic properties. Although this compound has not been specifically studied in this context, the general interest in pyridazine-based materials for organic electronics suggests that it could be a potential candidate for future research.

Chemical Biology and Biomolecular Probes (Excluding Clinical, Safety, Dosage)

Recent research has highlighted the potential of 3,6-disubstituted pyridazines, particularly those bearing morpholine (B109124) moieties, as potent biologically active molecules. While data on the exact compound this compound is scarce, a closely related derivative, 3,6-bis(morpholin-4-yl)-5-(trifluoromethyl)pyridazine (referred to as Compound 11m in a key study), has been synthesized and extensively evaluated for its in vitro anticancer activity. nih.govnih.govresearchgate.net The findings from this research provide valuable insights into the potential applications of the this compound scaffold in chemical biology.

In Vitro Target Identification and Mechanistic Elucidation (e.g., Enzyme Inhibition Kinetics: CDK2)

Compound 11m was identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. nih.govnih.govresearchgate.net In vitro kinase assays revealed that this compound inhibits CDK2 with a high degree of potency. The morpholine moieties at the 3 and 6 positions of the pyridazine ring were found to be crucial for its inhibitory activity. nih.govresearchgate.net

| Compound | CDK2 IC50 (nM) |

|---|---|

| Compound 11m (3,6-bis(morpholin-4-yl)-5-(trifluoromethyl)pyridazine) | 20.1 ± 0.82 |

Antimicrobial Spectrum and Structure-Activity Relationship Studies (in vitro)

While the primary focus of the research on Compound 11m was its anticancer activity, the broad biological activity of pyridazine derivatives suggests potential for antimicrobial applications. nih.gov However, specific in vitro antimicrobial spectrum data for this compound or its trifluoromethyl derivative is not available in the cited literature. The structure-activity relationship (SAR) studies conducted in the context of anticancer activity revealed that the presence of the morpholine groups at the C-6 position of the pyridazine ring is a key determinant of its biological effect. nih.govresearchgate.net

Cell Cycle Modulation and Apoptosis Induction in Model Systems (in vitro)

Compound 11m was found to exert its anticancer effects by modulating the cell cycle and inducing apoptosis in human breast cancer cell lines (T-47D and MDA-MB-231). nih.govnih.govresearchgate.net Flow cytometry analysis demonstrated that treatment with this compound led to a significant arrest of the cell cycle in the G2/M phase. researchgate.net

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 55.12 | 34.21 | 10.67 |

| Compound 11m | 18.45 | 15.77 | 65.78 |

Furthermore, Compound 11m was shown to be a potent inducer of apoptosis. nih.govnih.govresearchgate.net Annexin V-FITC/PI double staining assays revealed a significant increase in the percentage of apoptotic cells upon treatment with the compound. researchgate.net This indicates that the this compound scaffold, particularly with the trifluoromethyl modification, can effectively trigger programmed cell death in cancer cells.

Immunomodulatory Effects in Cell-Based Assays

Currently, there is a lack of specific scientific literature detailing the immunomodulatory effects of this compound in cell-based assays. General studies on other heterocyclic compounds have shown that the incorporation of nitrogen-containing rings can lead to a range of biological activities, including the modulation of immune responses. However, without targeted research on this compound, any discussion of its potential in this area would be speculative.

Design of Fluorescent Probes and Sensors

The pyridazine scaffold is a component of some fluorescent molecules, and its derivatives have been investigated for their spectroscopic properties. The design of fluorescent probes and sensors often relies on the modification of a core fluorophore to include specific binding sites for analytes of interest. While the this compound structure possesses potential coordination sites through its nitrogen and oxygen atoms, there is no published research specifically demonstrating its application in the design of fluorescent probes or sensors. The development of fluorescent compounds is a complex field where the specific electronic and photophysical properties of a molecule are paramount, and such properties for this compound have not been extensively characterized in the public domain.

Role as a Building Block in Complex Heterocyclic Synthesis

The pyridazine ring is a valuable scaffold in organic synthesis, serving as a precursor for the construction of more complex, fused heterocyclic systems. ias.ac.inmdpi.com The reactivity of the pyridazine core, characterized by its electron-deficient nature, allows for a variety of chemical transformations. This compound, being a disubstituted pyridazine, can be envisioned as a key building block in the synthesis of novel polycyclic heterocycles.

The synthesis of 3,6-disubstituted pyridazines often commences from 3,6-dichloropyridazine (B152260), where the chlorine atoms are displaced by nucleophiles. In the case of this compound, the nucleophile is morpholine. The resulting compound retains the core pyridazine ring, which can undergo further chemical modifications.

Table 1: Potential Synthetic Transformations of the Pyridazine Ring in this compound

| Reaction Type | Potential Outcome | Relevance to Complex Heterocycle Synthesis |

| N-alkylation/N-arylation | Modification of the pyridazine ring nitrogen atoms. | Introduction of new functional groups for further cyclization reactions. |

| Cycloaddition Reactions | Formation of fused ring systems (e.g., via Diels-Alder reactions). | Direct construction of bicyclic and polycyclic frameworks. mdpi.com |

| Metal-catalyzed Cross-coupling | Functionalization of the pyridazine C-H bonds. | Attachment of aryl, alkyl, or other groups to build molecular complexity. |

| Ring Transformation Reactions | Rearrangement or fragmentation of the pyridazine ring to form other heterocycles. | Access to diverse heterocyclic scaffolds. |

While specific examples of complex heterocyclic syntheses starting directly from this compound are not prevalent in the literature, the principles of pyridazine chemistry suggest its utility. For instance, the pyridazine ring can participate in inverse electron-demand Diels-Alder reactions, which are powerful methods for constructing new six-membered rings. mdpi.com The morpholine substituents would be expected to influence the reactivity and regioselectivity of such transformations.

Furthermore, the synthesis of fused pyridazine systems, such as pyrido[3,4-c]pyridazines, often involves the elaboration of a pre-existing pyridazine ring. mdpi.com this compound could serve as a starting material in multi-step sequences aimed at constructing such fused systems, where the morpholino groups could direct or modulate subsequent chemical steps. The development of novel synthetic methodologies could unlock the potential of this compound as a readily available building block for creating diverse and complex heterocyclic architectures with potential applications in medicinal chemistry and materials science.

Future Research Directions and Outlook

Emerging Synthetic Paradigms for Pyridazine (B1198779) Scaffolds

The development of novel and efficient synthetic methodologies is crucial for advancing the field of pyridazine chemistry. While classical condensation reactions of 1,4-dicarbonyl compounds with hydrazines have been the mainstay, contemporary research is focused on more sophisticated and sustainable approaches. wikipedia.org

Future synthetic strategies are increasingly moving towards multicomponent reactions, which allow for the construction of complex molecular architectures in a single step. For instance, the use of nanocatalysts in one-pot, three-component reactions is an emerging trend for the synthesis of substituted pyridazinones. nanomaterchem.com This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation.

Another promising area is the application of [4+2] cycloaddition reactions. The reaction of 1,2,4,5-tetrazines with suitable dienophiles provides a direct route to a variety of 3,6-disubstituted pyridazines. researchgate.net This method is highly versatile and allows for the introduction of diverse functionalities onto the pyridazine core. Furthermore, transition-metal-catalyzed cross-coupling reactions are being explored to functionalize pre-formed pyridazine rings, offering a powerful tool for the late-stage diversification of these scaffolds. mdpi.com

Microwave-assisted synthesis is also gaining traction as a method to accelerate reaction times and improve yields in the preparation of pyridazine derivatives. nih.gov The combination of amination and Pd(0) cross-coupling reactions under microwave irradiation has been shown to be an efficient method for the preparation of disubstituted 3-aminopyridazines. nih.gov

| Synthetic Method | Description | Advantages |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants to form a complex product. | High efficiency, atom economy, reduced waste. nanomaterchem.com |

| [4+2] Cycloaddition | Reaction of a diene (e.g., 1,2,4,5-tetrazine) with a dienophile to form a six-membered ring. | Versatile for introducing diverse substituents. researchgate.net |

| Transition-Metal Catalysis | Cross-coupling reactions to functionalize the pyridazine ring. | Enables late-stage diversification. mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields. nih.gov |

Advanced Characterization Techniques for Complex Pyridazine Structures

The unambiguous determination of the structure of complex pyridazine derivatives is paramount for understanding their properties and function. While standard spectroscopic techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy remain fundamental, the increasing complexity of synthesized molecules necessitates the use of more advanced characterization methods.

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for elucidating the intricate connectivity of atoms in densely functionalized pyridazine systems. These techniques provide detailed information about proton-proton and proton-carbon correlations, which is crucial for assigning complex spectra and confirming the regiochemistry of substitution.

For determining the three-dimensional structure of pyridazine derivatives in the solid state, single-crystal X-ray diffraction is the gold standard. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is vital for understanding the packing of molecules in the crystal lattice and for computational modeling studies.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is essential for confirming the molecular formula of newly synthesized compounds. nih.gov Advanced ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used for the analysis of a wide range of pyridazine derivatives.

| Characterization Technique | Information Obtained | Application to Pyridazine Structures |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, proton-proton and proton-carbon correlations. | Elucidation of complex substitution patterns and regiochemistry. |

| Single-Crystal X-ray Diffraction | Three-dimensional molecular structure, bond lengths, bond angles, intermolecular interactions. | Unambiguous structure determination and understanding of solid-state packing. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirmation of molecular formula. nih.gov |

Rational Design of Derivatives with Tuned Electronic and Structural Properties

The ability to rationally design pyridazine derivatives with specific electronic and structural properties is a key driver of innovation in this field. Computational methods, such as Density Functional Theory (DFT), are increasingly being used to predict the geometric and electronic properties of pyridazine-based molecules. researchgate.netiiste.org These theoretical calculations can guide the synthetic chemist in selecting appropriate substituents to achieve desired properties.

The electronic nature of the pyridazine ring is highly sensitive to the nature and position of its substituents. Electron-donating groups, such as amino or alkoxy groups, will increase the electron density of the ring, while electron-withdrawing groups, such as nitro or cyano groups, will decrease it. This modulation of the electronic properties can have a profound impact on the reactivity, photophysical properties, and biological activity of the molecule.

Structural modifications, such as the introduction of bulky substituents or the fusion of the pyridazine ring with other heterocyclic systems, can be used to control the conformation and steric environment of the molecule. This is particularly important in the design of molecules that are intended to interact with biological targets, where a specific three-dimensional shape is often required for optimal binding. The unique physicochemical properties of the pyridazine ring, including its high dipole moment and dual hydrogen-bonding capacity, are important considerations in drug design. nih.govnih.gov

Strategies such as scaffold hopping, where the pyridazine core is used to replace other heterocyclic systems, and bioisosteric replacement of functional groups are being employed to fine-tune the properties of lead compounds. acs.org Hybridization of the pyridazine moiety with other pharmacophores is another promising approach to developing novel therapeutic agents. acs.org

| Design Strategy | Description | Impact on Properties |

| Computational Modeling (DFT) | Theoretical prediction of molecular properties. | Guides the selection of substituents to achieve desired electronic and structural features. researchgate.netiiste.org |

| Electronic Tuning | Introduction of electron-donating or electron-withdrawing groups. | Modulates reactivity, photophysical properties, and biological activity. |

| Structural Modification | Introduction of bulky groups or ring fusion. | Controls molecular conformation and steric environment. |

| Scaffold Hopping & Bioisosterism | Replacing core structures or functional groups with the pyridazine moiety or similar groups. | Fine-tunes pharmacological properties. acs.org |

Expanding Applications in Novel Scientific Domains (e.g., Supramolecular Chemistry, Nanomaterials)

The unique properties of the pyridazine scaffold are leading to its exploration in a variety of novel scientific domains beyond its traditional applications in medicine and agriculture.

In the field of supramolecular chemistry , the ability of the pyridazine ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive building block for the construction of self-assembling systems. For example, helical pyridine-pyridazine oligomers have been shown to self-assemble into supramolecular nanochannels capable of ion recognition and transport. rsc.org The reversible nature of these assemblies, which can be controlled by external stimuli, opens up possibilities for the development of smart materials and sensors.

In nanomaterials science , pyridazine derivatives are being investigated for their potential use in the development of functional nanoparticles. For instance, nanoparticles of a pyrazolo-pyridazine derivative have been prepared and evaluated for their anticancer activity. mdpi.comnih.gov The nanoformulation of these compounds can improve their solubility, bioavailability, and targeting to cancer cells. mdpi.com The use of pyridazine-based ligands for the functionalization of metal nanoparticles is another area of active research, with potential applications in catalysis and sensing.

The development of pyridazine-based organic semiconductors is also a promising area of research. The planar structure and π-electron deficient nature of the pyridazine ring make it a suitable component for organic electronic materials. liberty.edu Further research in this area could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

| Scientific Domain | Application of Pyridazine Derivatives | Potential Impact |

| Supramolecular Chemistry | Building blocks for self-assembling systems. | Development of smart materials, sensors, and nanochannels. rsc.org |

| Nanomaterials | Functional components of nanoparticles for drug delivery and catalysis. | Improved therapeutic efficacy and novel catalytic systems. mdpi.comnih.gov |

| Organic Electronics | Components of organic semiconductors. | New materials for OLEDs, OFETs, and organic solar cells. liberty.edu |

Q & A

Q. What are the optimal synthetic routes for 3,6-Dimorpholinopyridazine, and how can reaction conditions be systematically optimized?

Methodological Answer: Microwave-assisted synthesis is a promising approach for pyridazine derivatives, as demonstrated in structurally similar compounds like 3,6-di(pyridin-2-yl)pyridazines. Key parameters include reaction temperature (e.g., 120–150°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions). Systematic optimization via Design of Experiments (DoE) can evaluate interactions between variables (e.g., time, solvent ratio). Functionalization strategies for dichloropyridazine precursors (e.g., nucleophilic substitution with morpholine) should prioritize regioselectivity control using spectroscopic monitoring (e.g., <sup>1</sup>H/<sup>13</sup>C NMR) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural confirmation?

Methodological Answer: High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR are critical for structural elucidation. Impurity profiling should follow pharmacopeial guidelines (e.g., EP/BP), using HPLC with UV/Vis or charged aerosol detection (CAD). For example, impurities in triazolo-pyridinone analogs (e.g., Imp. B and C in ) require gradient elution with C18 columns and mobile phases containing phosphate buffers. Stability-indicating methods (e.g., forced degradation under acidic/thermal stress) can validate specificity .

Q. How should stability studies for this compound be designed under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing per ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months, with periodic sampling (0, 1, 3, 6 months). Monitor degradation via HPLC and identify byproducts using LC-MS. For light-sensitive derivatives (e.g., benzoxazine analogs in ), use amber glass vials and assess photostability under ICH Q1B conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Follow GHS hazard classifications for pyridazine analogs: use fume hoods for synthesis, nitrile gloves, and chemical goggles. For brominated analogs (e.g., 3-Bromo-6-(pyridin-2-yl)pyridazine in ), implement spill containment kits and emergency eyewash stations. Toxicity screening (e.g., Ames test for mutagenicity) is advised prior to large-scale use .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic properties (e.g., enthalpy of formation) of this compound?

Methodological Answer: Combine experimental calorimetry (e.g., bomb calorimetry for combustion enthalpy) with ab initio calculations (e.g., DFT at B3LYP/6-311G(d,p) level). For analogs like 3,6-diphenyltetroxane ( ), sublimation enthalpy can be derived from vapor pressure measurements using the Clausius-Clapeyron equation. Compare results with semi-empirical methods (e.g., PM6) to validate accuracy .

Q. What mechanistic insights can explain contradictions in reported reactivity of this compound across studies?

Methodological Answer: Discrepancies may arise from solvent effects (e.g., polar aprotic vs. protic solvents) or trace metal catalysis. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. For example, in palladium-catalyzed coupling reactions, ligand choice (e.g., XPhos vs. SPhos) significantly impacts yields. Meta-analyses of published data (e.g., PRISMA frameworks in ) can isolate confounding variables .

Q. How do methodological flaws (e.g., allocation bias, inadequate blinding) affect reproducibility in pharmacological studies of pyridazine derivatives?

Methodological Answer: Empirical data ( ) shows that inadequate allocation concealment inflates treatment effects by 30–41%. For in vivo studies, implement randomized block designs and double-blinding for compound administration. Use the Cochrane Risk of Bias Tool ( ) to assess sequence generation and outcome reporting. Bias-adjusted meta-analyses may require sensitivity analyses using random-effects models .

Q. What strategies are effective for resolving co-eluting impurities in HPLC analysis of this compound?

Methodological Answer: Employ orthogonal methods: switch from reversed-phase to HILIC or chiral columns. For example, ofloxacin impurities ( ) require ion-pair chromatography with sodium hexanesulfonate. 2D-LC (e.g., LC×LC) with different selectivity in each dimension can resolve overlapping peaks. Confirm identity using spiked standards and MS/MS fragmentation .

Guidance for Rigorous Research Design

- Frameworks : Use PICO (Population: compound properties; Intervention: synthesis/analysis method; Comparison: alternative techniques; Outcome: yield/purity) to structure questions. Apply FINER criteria (Feasible: scale-up potential; Novel: unexplored substituents; Relevant: therapeutic applications) .

- Systematic Reviews : Follow PRISMA 2020 guidelines () for literature searches, including databases like SciFinder and Embase. Document exclusion criteria (e.g., non-peer-reviewed sources like ) to mitigate selection bias .化知为学24年第二次有机seminar——文献检索与常见术语31:37

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.